Defluoro Tosyloxy AM-694

Description

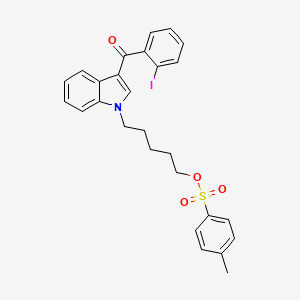

Structure

3D Structure

Properties

IUPAC Name |

5-[3-(2-iodobenzoyl)indol-1-yl]pentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26INO4S/c1-20-13-15-21(16-14-20)34(31,32)33-18-8-2-7-17-29-19-24(22-9-4-6-12-26(22)29)27(30)23-10-3-5-11-25(23)28/h3-6,9-16,19H,2,7-8,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDMALGYZYGULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Pathways and Biotransformation Studies of Am 694 and Its Defluorinated Derivatives

Identification of Phase I and Phase II Metabolites (e.g., Hydrolytic Defluorination, Carboxylation, Monohydroxylation)

The biotransformation of AM-694 is complex, involving several key phase I reactions. The parent compound is rarely detected in urine samples; instead, a profile of its metabolites is typically observed. soft-tox.org Studies using human liver microsomes and analysis of human urine samples have identified the primary metabolic pathways. acs.orgsoft-tox.org

The most significant metabolic transformation for AM-694 and other cannabinoids featuring a 5-fluoropentyl group is defluorination. researchgate.netnih.gov This process involves the substitution of the fluorine atom, leading to metabolites such as the N-(5-hydroxypentyl) derivative. soft-tox.orgresearchgate.net This hydrolytic defluorination product is a major metabolite. soft-tox.org

Other prominent phase I metabolic reactions include:

Monohydroxylation: Hydroxyl groups can be added to various positions on the molecule, particularly on the N-alkyl chain. soft-tox.orgnih.gov For instance, the N-(4-hydroxypentyl) metabolite is often identified. researchgate.net

Carboxylation: Further oxidation of the N-pentyl chain results in the formation of a pentanoic acid metabolite (N-pentanoic acid). soft-tox.orgnih.gov This carboxylated product is another one of the major metabolites found in vivo. soft-tox.org

Combined Reactions: Metabolites are frequently formed through a combination of these pathways, such as hydrolytic defluorination combined with monohydroxylation of the N-alkyl chain. soft-tox.org

Phase II metabolism typically involves the glucuronidation of phase I metabolites, increasing their water solubility to facilitate excretion. researchgate.net For example, hydroxylated metabolites can undergo conjugation with glucuronic acid. d-nb.info

Table 1: Key Phase I Metabolic Transformations of AM-694 This table is interactive. You can sort and filter the data.

| Metabolic Reaction | Resulting Functional Group | Common Metabolite Formed | Significance |

|---|---|---|---|

| Oxidative/Hydrolytic Defluorination | Hydroxyl (-OH) | N-(5-hydroxypentyl) metabolite | Major pathway for fluorinated cannabinoids acs.orgresearchgate.net |

| Monohydroxylation | Hydroxyl (-OH) | N-(4-hydroxypentyl) metabolite | Common Phase I reaction soft-tox.orgnih.gov |

| Carboxylation | Carboxylic Acid (-COOH) | N-pentanoic acid metabolite | Major urinary metabolite soft-tox.orgnih.gov |

The biotransformation of xenobiotics like synthetic cannabinoids is primarily mediated by drug-metabolizing enzymes, with the Cytochrome P450 (CYP) superfamily playing a crucial role in phase I oxidative metabolism. mdpi.com While specific data on the CYP isoforms responsible for AM-694 metabolism are limited, studies on structurally similar synthetic cannabinoids provide significant insights.

For many synthetic cannabinoids, CYP isoforms such as CYP1A2, CYP2C9, and CYP3A4 are major contributors to their metabolism. researchgate.netmdpi.com However, the defluorination of the N-5-fluoropentyl chain may involve multiple enzymatic systems. Research on the analog AM-2201 suggests that defluorination can occur through two distinct mechanisms:

Oxidative Defluorination: This pathway is dependent on NADPH and is mediated by CYP enzymes. researchgate.net

Hydrolytic Defluorination: Studies have shown that defluorination can also proceed via a non-oxidative, hydrolytic mechanism catalyzed by other human microsomal enzymes, such as esterases, which is not dependent on CYP activity or NADPH. researchgate.netfrontiersin.org

This dual mechanism may explain why some in vitro studies using human liver microsomes (HLM), which are rich in CYPs, sometimes underestimate the extent of defluorination compared to in vivo findings or studies with human hepatocytes. frontiersin.org The enzymes responsible for hydrolytic defluorination may not be fully active or represented in standard HLM preparations. frontiersin.org

Table 2: Enzymatic Systems in Synthetic Cannabinoid Metabolism This table is interactive. You can sort and filter the data.

| Enzyme System | Metabolic Reaction | Role in AM-694 Metabolism (Inferred) | Reference Compound |

|---|---|---|---|

| Cytochrome P450 (CYP) Isoforms | Oxidative Defluorination, Hydroxylation | Likely mediates oxidative pathways | AM-2201, JWH-019 mdpi.comresearchgate.net |

| Other Microsomal Hydrolases (e.g., Esterases) | Hydrolytic Defluorination | Proposed to mediate non-oxidative defluorination | AM-2201 researchgate.net |

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are essential tools for predicting the metabolic fate of new compounds. For synthetic cannabinoids, these assays typically utilize pooled human liver microsomes (HLM) or cryopreserved human hepatocytes. researchgate.netnih.gov

Human Liver Microsomes (HLM): HLM are subcellular fractions that contain a high concentration of phase I enzymes, particularly CYPs. frontiersin.org Numerous studies have used HLM systems to identify the phase I metabolites of AM-694 and other synthetic cannabinoids. acs.orgnih.gov These experiments involve incubating the parent compound with HLM in the presence of cofactors like NADPH to simulate oxidative metabolism. mdpi.com

Human Hepatocytes: Incubations with hepatocytes offer a more complete model of liver metabolism, as they contain a full complement of both phase I and phase II drug-metabolizing enzymes and cofactors in a cellular context. nih.gov This can provide a more accurate profile of the metabolites formed in vivo. Studies on related compounds show that hepatocytes can reveal metabolic pathways, such as certain defluorination reactions, that might be less apparent in HLM-only assays. frontiersin.org

While these in vitro systems are powerful, discrepancies can arise between in vitro and in vivo results, particularly for compounds like AM-694 where non-CYP or extrahepatic enzymes may contribute to metabolism. frontiersin.org

Isotopic Labeling as a Tool for Tracing Metabolic Fate

Isotopic labeling is a powerful technique used to trace the biotransformation of a drug within a biological system. mdpi.com This method involves replacing one or more atoms in the parent molecule with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). mdpi.com

The process generally involves:

Synthesis: A version of the parent compound is synthesized with an isotopic label.

Administration/Incubation: The labeled compound is introduced into an in vivo or in vitro system. nih.gov

Detection: Analytical techniques, primarily high-resolution mass spectrometry (HRMS), are used to detect the labeled compound and its metabolites. mdpi.com The mass shift caused by the isotope allows for the unambiguous identification of all molecules derived from the parent drug.

A specific application relevant to AM-694 is the use of deuterium-labeled analogs to investigate reaction mechanisms. For instance, a study on the closely related compound AM-2201 used d2-AM-2201 to confirm that defluorination could proceed through a hydrolytic mechanism, as the deuterium atoms were retained in a way that was inconsistent with an oxidative pathway. researchgate.net This demonstrates how isotopic labeling can provide deep mechanistic insights into metabolic pathways that would be difficult to obtain otherwise. vanderbilt.edu

Comparative Metabolism of Fluorinated versus Defluorinated Analogs

A key aspect of AM-694's metabolism is its relationship to its non-fluorinated analog, JWH-018. The N-(5-fluoropentyl) side chain of AM-694 is a bioisosteric replacement for the N-pentyl side chain of JWH-018. researchgate.net

Metabolic studies have revealed that the defluorination of AM-694 produces major metabolites that are structurally identical to the primary metabolites of JWH-018. researchgate.netnih.gov

The N-(5-hydroxypentyl) metabolite of AM-694 (formed via defluorination) is the same as the N-(5-hydroxypentyl) metabolite of JWH-018 (formed via hydroxylation).

The N-pentanoic acid metabolite of AM-694 is also a major metabolite of JWH-018.

This metabolic convergence presents a challenge for forensic analysis, as the detection of these shared metabolites in a urine sample does not, by itself, distinguish between the consumption of AM-694 and JWH-018. researchgate.net To make a definitive identification, analytical methods must target metabolites that retain the fluorine atom or unique metabolites like the N-(4-hydroxypentyl) product, whose ratio to other metabolites may differ between the two parent compounds. researchgate.netnih.gov

Table 3: Comparison of Major Metabolites from Fluorinated vs. Non-Fluorinated Analogs This table is interactive. You can sort and filter the data.

| Parent Compound | Key Metabolic Pathway | Resulting Major Metabolite | Shared Metabolite? | Implication |

|---|---|---|---|---|

| AM-694 (Fluorinated) | Defluorination & Oxidation | N-pentanoic acid metabolite | Yes | Cannot distinguish from JWH-018 based on this metabolite alone. |

| JWH-018 (Non-fluorinated) | Hydroxylation & Oxidation | N-pentanoic acid metabolite | Yes | Cannot distinguish from AM-694 based on this metabolite alone. |

| AM-694 (Fluorinated) | Defluorination | N-(5-hydroxypentyl) metabolite | Yes | Shared with JWH-018. |

| JWH-018 (Non-fluorinated) | Hydroxylation | N-(5-hydroxypentyl) metabolite | Yes | Shared with AM-694. |

| AM-694 (Fluorinated) | Hydroxylation (without defluorination) | N-(4-hydroxypentyl) metabolite | No | Useful for differentiating intake from non-fluorinated analog. researchgate.net |

Analytical Methodologies for Metabolite Detection and Quantification

The detection and structural elucidation of AM-694 metabolites rely on sophisticated analytical techniques, primarily coupling chromatography with mass spectrometry. researchgate.net

Chromatographic Separation: Liquid chromatography (LC) is the most common method used to separate the complex mixture of metabolites present in biological samples like urine or blood. researchgate.netnih.gov Gas chromatography (GC) has also been successfully employed. soft-tox.org

Mass Spectrometry (MS) Detection:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique for both qualitative screening and quantitative analysis of known metabolites. nih.govnih.gov It offers high sensitivity and selectivity.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Instruments like Quadrupole Time-of-Flight (LC-qToF-MS) provide highly accurate mass measurements. researchgate.netresearchgate.net This capability is crucial for identifying and elucidating the structures of novel or unknown metabolites, as it allows for the determination of their elemental composition.

Sample Preparation: Before analysis, biological samples require extensive preparation. Common steps include:

Enzymatic Hydrolysis: Using enzymes like β-glucuronidase to cleave phase II glucuronide conjugates, thereby releasing the phase I metabolites for detection. d-nb.infospringermedizin.de

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate and concentrate the metabolites from the biological matrix (e.g., urine, plasma) and remove interfering substances. nih.govvulcanchem.com

The combination of these methods allows for the comprehensive profiling of AM-694's metabolic fate in biological systems. researchgate.net

Advanced Applications and Methodological Contributions in Chemical Biology Research

Utilization of Radiolabeled AM-694 Analogs for Receptor Mapping in Preclinical Models

The exceptionally high binding affinity of AM-694 for the CB1 receptor makes its derivatives ideal candidates for visualizing and mapping the distribution of these receptors in the body. wikipedia.org Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful, non-invasive imaging techniques that rely on molecules labeled with radioisotopes to track biological processes in real-time. nih.govkcl.ac.uk The development of radiolabeled versions of AM-694, such as [¹⁸F]AM-694, has been instrumental in preclinical research for mapping CB1 receptor density in the brain and peripheral tissues. nih.gov This allows researchers to study the role of the endocannabinoid system in various physiological and pathological conditions without invasive procedures.

The synthesis of these essential radiolabeled probes is fundamentally linked to precursor molecules like Defluoro Tosyloxy AM-694. impurity.comamericanchemicalsuppliers.com This compound is classified as an intermediate in the preparation of AM-694 and its labeled analogs. pharmaffiliates.com The "tosyloxy" group (a tosylate) is an excellent leaving group in nucleophilic substitution reactions. This chemical property is highly advantageous for the introduction of a radioisotope, such as fluorine-18 (B77423) ([¹⁸F]), onto the molecule.

The synthetic strategy involves replacing the tosyloxy group with a radioactive fluoride (B91410) ion to produce the final radioligand, [¹⁸F]AM-694. The stability of the resulting carbon-fluorine bond and the favorable decay characteristics of ¹⁸F make it a preferred isotope for PET imaging. nih.gov Therefore, the this compound scaffold is a vital component in the chemical toolkit, enabling the regioselective and efficient radiolabeling required to create high-quality imaging agents for cannabinoid receptor studies. acs.org

Probing Ligand-Receptor Interactions and Conformational Dynamics

Understanding precisely how a ligand binds to its receptor is a central goal of pharmacology and chemical biology. AM-694, synthesized from intermediates like this compound, serves as a high-affinity probe to investigate the intricate interactions within the CB1 receptor's binding pocket. soft-tox.orgontosight.ai Its rigid indole-based structure provides a defined framework for structure-activity relationship (SAR) studies, which explore how specific chemical modifications affect binding affinity and functional activity. nih.gov

By synthesizing and testing a series of analogs based on the AM-694 structure, researchers can deduce which parts of the molecule are essential for receptor engagement. For instance, studies on related indole (B1671886) derivatives have shown that the length of the N-alkyl chain is critical for optimal activity, with chains of four to six carbons generally producing the highest affinity. nih.gov These investigations, which rely on the systematic modification of scaffolds derived from precursors like this compound, help to build a detailed map of the receptor's binding site. This knowledge is crucial for understanding the conformational changes the receptor undergoes upon agonist binding to initiate a cellular signal.

Development of Analytical Reference Standards for Related Compounds

In the fields of forensic toxicology and clinical chemistry, the accurate identification and quantification of synthetic cannabinoids and their metabolites are paramount. This compound and its deuterated form, this compound-d4, are utilized as analytical reference standards. impurity.compharmaffiliates.com These standards are indispensable for developing and validating analytical methods, such as those based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

When forensic laboratories analyze samples for the presence of AM-694, they often detect its metabolites, as the parent compound is extensively broken down in the body. acs.orgresearchgate.net To confirm the identity of these metabolites, they are compared against authenticated reference materials. Since this compound is a known precursor, it can be used to synthesize not only AM-694 but also its expected metabolites in a controlled laboratory setting. Furthermore, the deuterated standard (containing heavy isotopes of hydrogen) is used as an internal standard in quantitative analyses, ensuring accuracy and precision by correcting for variations during sample preparation and analysis. pharmaffiliates.com

Contribution to the Understanding of Indole-Based Ligand Pharmacophores

A pharmacophore is an abstract model of the essential steric and electronic features that are required for a molecule to interact with a specific biological target. The study of indole-based cannabinoids like AM-694 has significantly contributed to refining the pharmacophore model for CB1 receptor agonists. nih.gov Early models identified key interaction points, and the analysis of potent compounds like AM-694 helped to solidify these concepts. nih.govlimef.com

The indole core, the N1-alkyl side chain, and the C3-benzoyl group of AM-694 are all recognized as critical components of its pharmacophore. acs.orgacs.org SAR studies have demonstrated that the indole nucleus is generally preferred over other heterocycles like pyrrole (B145914) for high potency. nih.gov The ability to systematically create analogs, a process which relies on versatile intermediates such as this compound, has allowed researchers to test and validate these pharmacophore models, leading to a deeper understanding of the molecular requirements for potent cannabinoid activity.

Future Directions in the Design of Novel Cannabinoid Ligands and Chemical Probes

The knowledge gained from AM-694 and its precursors continues to guide the future of cannabinoid research. A major goal is the design of new ligands with improved properties, such as enhanced receptor subtype selectivity (e.g., CB2 over CB1) to potentially develop therapeutics with fewer central nervous system side effects. nih.gov The structural insights from AM-694's interaction with the CB1 receptor provide a roadmap for designing biased agonists—ligands that preferentially activate certain downstream signaling pathways over others, offering a more nuanced approach to modulating receptor function. nih.gov

Furthermore, there is ongoing work to develop PET tracers with even better imaging characteristics, such as optimal brain uptake and kinetics, to improve the quantitative imaging of CB1 receptors in humans. nih.gov The foundational chemistry, enabled by versatile intermediates like this compound, will be critical in synthesizing these next-generation chemical probes and potential therapeutics, furthering our understanding of the endocannabinoid system's role in health and disease.

Compound Reference Table

| Compound Name | Other Names/Synonyms |

| This compound | (2-Iodophenyl)[1-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-1H-indol-3-yl]-Methanone chemicalbook.com |

| AM-694 | 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole biosynth.com |

| This compound-d4 | 5-(3-(2-Iodobenzoyl-3,4,5,6-d4)-1H-indol-1-yl)pentyl 4-methylbenzenesulfonate (B104242) pharmaffiliates.com |

| JWH-018 | 1-pentyl-3-(1-naphthoyl)indole |

| JWH-073 | 1-butyl-3-(1-naphthoyl)indole |

| JWH-210 | 4-ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone |

| JWH-122 | (4-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone |

| JWH-007 | 1-pentyl-2-methyl-3-(1-naphthoyl)indole |

| JWH-203 | 1-pentyl-3-(2-chlorophenylacetyl)indole |

| JWH-307 | (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)-naphthalen-1-yl-methanone |

| JWH-161 | 1-Pentyl-3-(4-methyl-1-naphthoyl)indole |

| AM-2201 | 1-(5-fluoropentyl)-3-(1-naphthoyl)indole |

| AM-1248 | 1-((1-methyl-2-piperidinyl)methyl)-2-methyl-3-(1-naphthoyl)indole |

| MAM-2201 | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone |

| UR-144 | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |

| XLR-11 | 1-(5-fluoropentyl)-1H-indol-3-ylmethanone |

| RCS-4 | (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone |

| CP-55,940 | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |

| WIN 55,212-2 | (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone |

| Rimonabant | N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide |

| MAB-CHMINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |

Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 335160-96-8 | impurity.com |

| Molecular Formula | C₂₇H₂₆INO₄S | impurity.com |

| Molecular Weight | 587.47 g/mol | |

| Synonym | (2-Iodophenyl)[1-[5-[[(4-Methylphenyl)sulfonyl]oxy]pentyl]-1H-indol-3-yl]-Methanone | chemicalbook.com |

| Primary Role | Chemical Intermediate | impurity.compharmaffiliates.com |

Receptor Binding Profile of AM-694

| Receptor | Binding Affinity (Ki) | Selectivity | Source |

| CB1 Receptor | 0.08 nM | \multirow{2}{*}{18x for CB1} | soft-tox.orgwikipedia.org |

| CB2 Receptor | 1.44 nM | soft-tox.orgwikipedia.org |

Conclusions and Future Research Perspectives

Summary of Key Findings on Defluoro Tosyloxy AM-694 and its Research Utility

This compound is primarily recognized as a synthetic intermediate in the preparation of AM-694, a potent and selective agonist for the CB1 cannabinoid receptor. nih.gov AM-694 itself is a well-documented research chemical used to probe the endocannabinoid system. wikipedia.org The principal research utility of this compound, therefore, lies in its role as a precursor.

The key structural feature of this compound is the presence of a tosyloxy group. In organic synthesis, the tosylate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. ontosight.aiwikipedia.org This chemical property is the cornerstone of its utility, allowing for the efficient and targeted synthesis of its parent compound, AM-694, and opening avenues for the creation of a library of related analogs. The compound's identity and basic properties are cataloged in chemical databases, confirming its availability for research purposes. biomall.inqiaosun.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C27H26INO4S | |

| Molecular Weight | 587.472 g/mol | |

| CAS Number | 335160-96-8 | biomall.in |

| Common Use | Synthetic Intermediate | nih.gov |

Outstanding Questions and Research Gaps

Despite its instrumental role in the synthesis of a significant research compound, this compound itself remains largely uncharacterized. A number of outstanding questions and research gaps exist:

Biological Activity: There is a significant lack of data on the intrinsic biological activity of this compound. It is unknown whether it possesses any affinity for cannabinoid receptors or other biological targets.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been investigated. Understanding its metabolic stability and potential metabolites would be crucial if it were to be considered for any direct biological application.

Toxicological Profile: No toxicological data for this compound has been published. A comprehensive safety assessment would be a prerequisite for any further development.

Reactivity with Biological Nucleophiles: While the tosyloxy group is a good leaving group, its reactivity with biological nucleophiles in a physiological environment is unknown. This could have implications for potential off-target effects.

Potential for this compound as a Research Tool in Chemical Biology

The primary potential of this compound as a research tool in chemical biology stems from its utility as a versatile synthetic intermediate. The presence of the tosyloxy group is a key feature that can be exploited for the generation of diverse chemical probes. ontosight.ai

By leveraging the reactivity of the tosylate, a wide array of nucleophiles can be introduced at this position. This would allow for the creation of a library of AM-694 analogs with varied functionalities. These analogs could be used to systematically probe the structure-activity relationships (SAR) of the ligand-binding pocket of the CB1 receptor. researchgate.net For instance, the introduction of fluorescent tags, photoaffinity labels, or biotin (B1667282) moieties could generate valuable tools for receptor visualization, covalent labeling, and pull-down assays, respectively.

Furthermore, the synthesis of this compound and its subsequent conversion to AM-694 and its derivatives can serve as a model system for the development of novel synthetic methodologies. baranlab.org

Implications for Rational Drug Design and Ligand Optimization Strategies

The use of intermediates like this compound has significant implications for rational drug design and ligand optimization. The ability to perform late-stage functionalization is a powerful strategy in medicinal chemistry. chemimpex.com Starting from a common precursor that already contains the core pharmacophore of the target compound, chemists can rapidly generate a multitude of derivatives with modified properties.

In the context of cannabinoid receptor agonists, this approach allows for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and functional activity (e.g., full agonist, partial agonist, or antagonist). For example, by systematically varying the substituent introduced in place of the tosyloxy group, it may be possible to enhance selectivity for the CB2 receptor over the CB1 receptor, a desirable feature for therapeutic agents aimed at peripheral targets without psychoactive side effects.

The strategic use of this compound as a branching point in a synthetic scheme exemplifies a modular approach to ligand design. This allows for the exploration of a wider chemical space around the AM-694 scaffold, potentially leading to the discovery of new ligands with improved therapeutic indices. nih.govacs.org This strategy is not only efficient in terms of chemical synthesis but also aligns with the principles of iterative drug design, where SAR data from one round of synthesis and testing informs the design of the next generation of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.